molecular formula C6H7BrN2O B13033236 3-Bromo-2-methoxy-5-methylpyrazine

3-Bromo-2-methoxy-5-methylpyrazine

Cat. No.: B13033236
M. Wt: 203.04 g/mol
InChI Key: IKOWNGAIRHYCGQ-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-methylpyrazine: is a heterocyclic aromatic compound with the molecular formula C6H7BrN2O It is characterized by a pyrazine ring substituted with bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-5-methylpyrazine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-5-methylpyrazine using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methoxy-5-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 3-Bromo-2-methoxy-5-methylpyrazine is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-5-methylpyrazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyrazine ring can influence its reactivity and binding affinity to biological targets. The compound may exert its effects through various mechanisms, including inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

  • 2-Bromo-5-methoxy-3-methylpyrazine
  • 3-Bromo-2-methoxy-5-methylphenylboronic acid
  • 2-Methoxy-3-methylpyrazine

Comparison: Compared to similar compounds, 3-Bromo-2-methoxy-5-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

3-bromo-2-methoxy-5-methylpyrazine

InChI

InChI=1S/C6H7BrN2O/c1-4-3-8-6(10-2)5(7)9-4/h3H,1-2H3

InChI Key

IKOWNGAIRHYCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)Br)OC

Origin of Product

United States

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